1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride
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Overview
Description
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.
Scientific Research Applications
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with fewer hydrogenated rings.
Isoquinoline: The parent compound with an aromatic ring structure.
1,2,3,4,4a,5,8,8a-Octahydronaphthalene: A structurally similar compound with different functional groups.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-2,8-10H,3-7H2;1H |
InChI Key |
NDEPCMMJOLLJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC=CC2.Cl |
Origin of Product |
United States |
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